Enzymatic Enantioselectivity: (S)-Enantiomer as Preferred Substrate for Lip1 and Lip3 Lipases (E > 200) Versus (R)-Enantiomer Preference (E = 15) for Lip4
In the enzymatic resolution of 2-bromo-arylacetic acid esters—a class that includes (S)-bromophenylacetic acid methyl ester—Candida rugosa lipase isoforms Lip1 and Lip3 exhibit an exceptionally high S-enantioselectivity with E-values exceeding 200. In contrast, Lip4 demonstrates a moderate preference for the R-enantiomer with an E-value of 15 [1]. This divergence enables selective enzymatic access to either enantiomer depending on the lipase chosen, underscoring the distinct stereochemical behavior of the (S)-configured substrate.
| Evidence Dimension | Lipase enantioselectivity (E-value) towards 2-bromo-phenylacetic acid octyl ester enantiomers |
|---|---|
| Target Compound Data | S-enantiomer: E > 200 (Lip1, Lip3) |
| Comparator Or Baseline | R-enantiomer: E = 15 (Lip4) |
| Quantified Difference | >13.3-fold higher enantioselectivity for (S)-enantiomer using Lip1/Lip3 |
| Conditions | Hydrolytic kinetic resolution using purified C. rugosa lipase isoforms; substrate: 2-bromo-phenylacetic acid octyl ester |
Why This Matters
Procurement of the (S)-enantiomer is essential when employing Lip1/Lip3 for high-yield chiral resolution, whereas racemic material would result in incomplete conversion or lower enantiomeric excess.
- [1] Piamtongkam R, Duquesne S, Bordes F, Barbe S, André I, Marty A, Chulalaksananukul W. Enantioselectivity of Candida rugosa lipases (Lip1, Lip3, and Lip4) towards 2-bromo phenylacetic acid octyl esters controlled by a single amino acid. Biotechnol Bioeng. 2011;108(8):1749-1756. doi:10.1002/bit.23124 View Source
